3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H19ClN6 and its molecular weight is 438.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.1359723 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets in a non-competitive manner, as indicated by kinetic analysis . The compound may bind directly to its targets, leading to changes in their function .
Biochemical Pathways
Given the compound’s potential non-competitive inhibition, it may affect pathways involving its targets
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. Understanding these factors is crucial for optimizing the compound’s use and effectiveness .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN6/c26-18-11-9-16(10-12-18)23-25-29-24(20-6-2-4-8-22(20)32(25)31-30-23)27-14-13-17-15-28-21-7-3-1-5-19(17)21/h1-12,15,28H,13-14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBNACWPNHTFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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